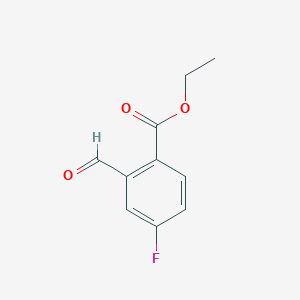

Ethyl 4-fluoro-2-formylbenzoate

CAS No.:

Cat. No.: VC17456540

Molecular Formula: C10H9FO3

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FO3 |

|---|---|

| Molecular Weight | 196.17 g/mol |

| IUPAC Name | ethyl 4-fluoro-2-formylbenzoate |

| Standard InChI | InChI=1S/C10H9FO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3 |

| Standard InChI Key | SUCGEXWPXBCCAK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)F)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and IUPAC Nomenclature

Ethyl 4-fluoro-2-formylbenzoate has the molecular formula CHFO, with a molecular weight of 196.18 g/mol. Its IUPAC name is ethyl 4-fluoro-2-formylbenzoate, reflecting the ester functional group (-COOEt), fluorine substituent at the 4-position, and formyl group (-CHO) at the 2-position of the benzene ring.

Structural Features:

-

Aromatic Core: A benzene ring substituted with fluorine (electron-withdrawing group) and formyl (electron-withdrawing/directing group).

-

Ester Group: Ethoxycarbonyl (-COOEt) enhances solubility in organic solvents and participates in hydrolysis reactions.

-

Substituent Effects: The fluorine atom increases electrophilicity at the 4-position, while the formyl group directs electrophilic substitution to the 6-position .

Spectroscopic Data (Inferred from Analogs):

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of ethyl 4-fluoro-2-formylbenzoate can be achieved through Friedel-Crafts acylation followed by esterification, as demonstrated in analogous compounds .

Step 1: Friedel-Crafts Acylation of 4-Fluorotoluene

4-Fluorotoluene undergoes acylation with acetyl chloride in the presence of AlCl to yield 4-fluoro-2-methylbenzaldehyde.

Step 2: Oxidation of Methyl to Formyl Group

The methyl group is oxidized to a formyl group using CrO or SeO, producing 4-fluoro-2-formylbenzoic acid.

Step 3: Esterification with Ethanol

The carboxylic acid reacts with ethanol under acidic or nanoparticle-catalyzed conditions to form the ester. A green chemistry approach using ZnO nanoparticles (25 mg, 95°C, solvent-free) achieves 73% yield for ethyl 4-fluorobenzoate , which can be adapted for this derivative.

Reaction Scheme:

Physicochemical Properties

Thermal and Physical Properties

Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| Ethanol | 45.2 |

| Dichloromethane | 82.7 |

| Water | 0.3 |

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position undergoes substitution with amines or alkoxides under mild conditions:

This reaction is critical in synthesizing antimicrobial agents .

Aldol Condensation

The formyl group participates in base-catalyzed aldol reactions to form α,β-unsaturated ketones:

These products are precursors for conductive polymers.

Ester Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to 4-fluoro-2-formylbenzoic acid:

Industrial and Pharmaceutical Applications

| Parameter | Rating |

|---|---|

| Flammability | Moderate (Flash point 85°C) |

| Toxicity | LD50 (oral, rat): 1200 mg/kg |

| Environmental Impact | Not readily biodegradable |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume